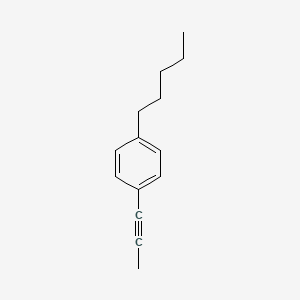
Tin;uranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin-uranium compounds are a unique class of materials that combine the properties of tin and uranium Tin is a post-transition metal known for its malleability and resistance to corrosion, while uranium is a radioactive actinide with significant applications in nuclear energy and radiopharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tin-uranium compounds typically involves high-temperature reactions and specialized equipment to handle the reactive nature of uranium. One common method is the vacuum induction melting (VIM) process, where tin and uranium are melted together in a vacuum to prevent oxidation . Another method is the vacuum arc remelt (VAR) process, which involves melting the metals using an electric arc in a vacuum . These methods ensure the purity and homogeneity of the resulting compound.
Industrial Production Methods: Industrial production of tin-uranium compounds is less common due to the specialized nature of the materials and the stringent safety protocols required for handling uranium. when produced, these compounds are typically used in research settings or specialized applications in the nuclear industry.
Analyse Chemischer Reaktionen
Types of Reactions: Tin-uranium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, uranium in the compound can exist in multiple oxidation states, such as +4 and +6, which allows for diverse chemical behavior . Tin, on the other hand, can form oxides and halides under different conditions .
Common Reagents and Conditions: Common reagents used in reactions involving tin-uranium compounds include halogens, acids, and bases. For instance, tin can react with halogens to form tin halides, while uranium can react with oxygen to form uranium oxides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of uranium can lead to the formation of uranium dioxide (UO2) or uranium trioxide (UO3), while tin can form tin(IV) oxide (SnO2) under oxidizing conditions .
Wissenschaftliche Forschungsanwendungen
Tin-uranium compounds have several scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in catalysis and materials science. In biology and medicine, uranium’s radioactive properties make these compounds useful in radiopharmaceuticals for diagnostic imaging and targeted therapy . In industry, tin-uranium compounds can be used in specialized applications such as nuclear reactors and advanced materials .
Wirkmechanismus
The mechanism of action of tin-uranium compounds involves the interaction of uranium’s radioactive properties with biological systems or materials. Uranium can emit alpha particles, which can cause ionization and damage to biological tissues. This property is harnessed in radiopharmaceuticals for targeted cancer therapy, where the compound is designed to deliver radiation directly to cancer cells . The molecular targets and pathways involved include DNA damage and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tin-uranium include other uranium-based compounds such as uranium oxides and uranium halides, as well as tin-based compounds like tin oxides and tin halides .
Uniqueness: The uniqueness of tin-uranium compounds lies in their combination of properties from both tin and uranium. While uranium compounds are known for their radioactive properties, the addition of tin can enhance the material’s stability and resistance to corrosion. This makes tin-uranium compounds particularly interesting for applications that require both durability and radioactive properties .
Conclusion
Tin-uranium compounds represent a fascinating area of study with potential applications in various fields. Their unique combination of properties from both tin and uranium makes them valuable for scientific research and specialized industrial applications. Further research into these compounds could uncover new uses and enhance our understanding of their behavior and potential.
Eigenschaften
Molekularformel |
SnU |
|---|---|
Molekulargewicht |
356.74 g/mol |
IUPAC-Name |
tin;uranium |
InChI |
InChI=1S/Sn.U |
InChI-Schlüssel |
GPBKPKBHVVYASP-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


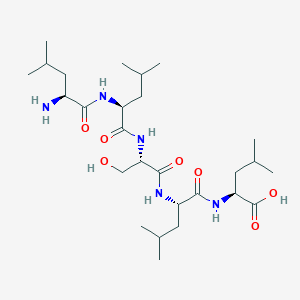
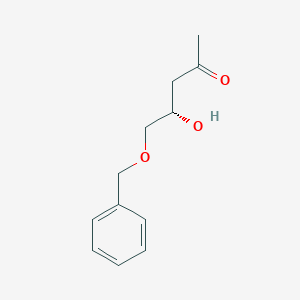
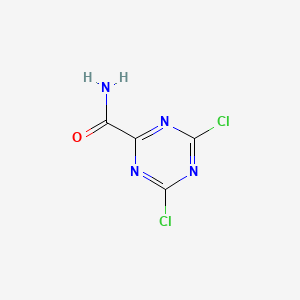
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
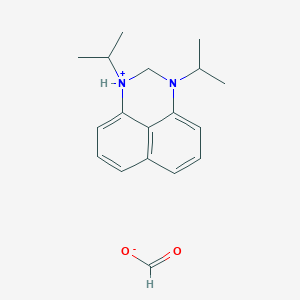
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
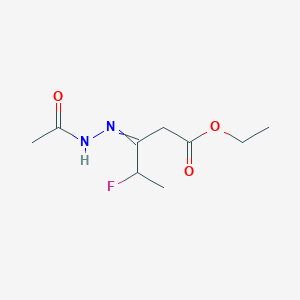
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
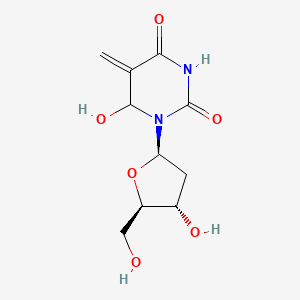
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
